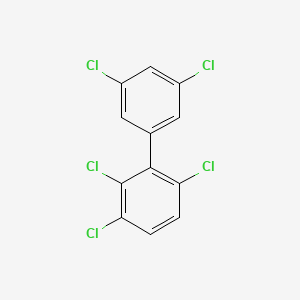

2,3,3',5',6-Pentachlorobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)11-9(15)1-2-10(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGFMDPEJCJZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074198 | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-10-5 | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P780301P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of 2,3,3 ,5 ,6 Pentachlorobiphenyl

Presence in Atmospheric Compartments

The atmosphere is a primary pathway for the global transport of PCBs, including PCB 118. acs.orgnj.gov

Atmospheric Transport and Deposition Mechanisms of PCBs, including PCB 118

PCBs are semi-volatile compounds, which allows them to cycle between the Earth's surface and the atmosphere. nih.gov This process involves volatilization from contaminated land and water, long-range atmospheric transport, and subsequent deposition. acs.orgnih.gov The extent of transport is influenced by the degree of chlorination; less chlorinated PCBs are more volatile and can travel further. cdc.gov As a pentachlorobiphenyl, PCB 118 has a moderate level of chlorination, allowing for significant atmospheric transport. nih.gov Deposition occurs through both wet (precipitation) and dry (particle settling) processes, leading to the contamination of remote areas far from original sources. nih.govepa.gov

Volatilization from Contaminated Sources and Dispersion

Volatilization is a key mechanism for the entry of PCBs into the atmosphere. battelle.org Contaminated soils, sediments, and water bodies act as secondary sources, continuously releasing PCBs into the air. acs.org Temperature plays a crucial role, with higher temperatures increasing the rate of volatilization. ntnu.no Industrial and urban areas with historical PCB use are significant sources. nih.gov Additionally, volatilization from building materials, such as old paints and caulking, can contribute to atmospheric PCB levels. nih.govnih.gov Once in the atmosphere, PCBs can exist in the vapor phase or adsorbed to particulate matter, facilitating their dispersion over vast distances. nih.gov

Distribution in Aquatic Environments

Due to their hydrophobic nature, PCBs, including PCB 118, tend to accumulate in aquatic environments. wolkersdorfer.info

Occurrence in Water Bodies and Sediment Partitioning

PCB 118 has been detected in various aquatic systems worldwide. Due to their low water solubility, PCBs strongly partition from the water column to sediments. nih.govnoaa.gov Sediments, particularly those with high organic carbon content, act as a major sink and long-term reservoir for these compounds. ospar.orgcefas.co.uk

Studies in the OSPAR maritime area, which includes the North-East Atlantic, have shown that while concentrations of many PCB congeners in sediment are decreasing, mean concentrations of CB118 are at or above levels that could pose a risk to marine life in several sub-regions, including the English Channel, Southern North Sea, and Irish Sea. ospar.orgospar.org In some UK marine regions, concentrations of CB118 in sediment have exceeded the Environmental Assessment Criteria (EAC), indicating a potential for adverse effects on marine organisms. cefas.co.uk Similarly, in recreational marinas in San Diego Bay, California, PCB 118 was among the detected congeners in surface sediments. ucsd.edu

Concentrations of PCB 118 in Sediments from Various Locations

| Location | Concentration Range (ng/g dry weight) | Reference |

|---|---|---|

| Harbor Island East, San Diego Bay | 10.5 - 40.9 | ucsd.edu |

| Harbor Island West, San Diego Bay | 2.7 - 21.2 | ucsd.edu |

| Shelter Island Yacht Basin, San Diego Bay | 2.1 - 9.2 | ucsd.edu |

| Beiluo River, China | Not individually reported, but part of total PCBs ranging from 0.12 to 1.25 ng/g | nih.gov |

Sorption to Particulate Matter in Aquatic Systems

The strong tendency of PCBs to sorb to particulate matter is a key process governing their fate in aquatic environments. acs.org This sorption is influenced by the organic carbon content of the particles; higher organic carbon leads to greater sorption. nm.gov Once sorbed to suspended particles, PCBs can be transported within the water body and eventually settle to the bottom, contributing to sediment contamination. nih.gov The partitioning behavior of PCBs is complex and can be affected by factors such as the particle size and the degree of chlorination of the congener. nih.govresearchgate.net Studies have shown that the apparent sorption of PCBs to particulate matter can be greater than predicted by models based solely on their octanol-water partition coefficients, highlighting the importance of this process in their environmental distribution. acs.orgsfu.ca

Soil and Sediment Contamination Patterns

Soils and sediments are major repositories for PCBs, reflecting patterns of historical use and environmental transport.

PCB 118 is frequently detected in soil and sediment samples. In a study of residential soils in East Chicago, PCB 118 was a dominant congener, contributing significantly to the total toxic equivalency (TEQ) of the soil samples. nih.gov The study found that soil congener profiles were mostly dominated by PCBs with four to six chlorine atoms, a group that includes PCB 118. nih.gov Another study in Bucharest, Romania, found PCB 118 in residential soil samples, with concentrations slightly exceeding normal values in some cases. cabidigitallibrary.org In an industrial area in India, dioxin-like PCBs, which include PCB 118, were found to account for a notable percentage of the total PCBs in residential soils. nih.gov

Concentrations of PCB 118 in Soil Samples

| Location | Concentration Range (mg/kg) | Notes | Reference |

|---|---|---|---|

| Residential Soils, Bucharest, Romania | Slightly exceeding the normal value of 0.001 mg/kg in some samples | Part of a study on seven PCB congeners. | cabidigitallibrary.org |

| Unplanted Soil, Industrial Area | 0.028 | Initial concentration in a phytoremediation study. | researchgate.net |

| Soils near former chemical factory, Strážske, Slovakia | Part of a sum of PCBs ranging from 4.7 to 91 ng/g | PCB 118 was one of the six monitored congeners. | pjoes.com |

The persistence of PCBs in soil is a significant concern, with half-lives ranging from years to decades. nih.gov The distribution of PCBs in soil is influenced by factors such as organic matter content, with higher concentrations often found in soils with more organic material. pjoes.comnih.gov Agricultural practices and the application of sewage sludge can also influence PCB levels in soil. pjoes.com

Persistence and Adsorption to Organic Carbon and Clay in Soil and Sediment

The mobility of 2,3,3',5',6-Pentachlorobiphenyl in soil and sediment is significantly influenced by its strong tendency to adsorb to organic matter and clay particles. PCBs, being hydrophobic compounds, exhibit a high organic carbon-water partition coefficient (Koc), indicating a preference for partitioning into the solid phase of soil and sediment rather than remaining in the aqueous phase nm.gov. This strong adsorption limits their leaching into groundwater but contributes to their accumulation in sedimentary environments nm.gov. The sorption of PCBs is directly correlated with the organic carbon content of the soil and the number of chlorine atoms on the biphenyl (B1667301) structure; more highly chlorinated PCBs are more tenaciously held nm.gov. Although a specific Koc value for this compound could not be identified in the available literature, its chemical structure suggests a high affinity for organic carbon and clay, leading to low mobility and high persistence in soil and sediment matrices.

Table 1: General Persistence and Sorption Characteristics of Pentachlorobiphenyls

| Property | General Characteristic for Pentachlorobiphenyls | Implication for this compound |

|---|---|---|

| Persistence in Soil/Sediment | High; half-life of several years to decades. | Expected to be highly persistent in the environment. |

| Adsorption to Organic Carbon | Strong; high Koc values. | Likely to be strongly sorbed to soil and sediment organic matter, limiting mobility. |

| Adsorption to Clay Minerals | Significant. | Expected to adsorb to clay particles, further reducing its mobility in the environment. |

Note: This table is based on the general properties of pentachlorobiphenyls due to the lack of specific data for this compound.

Presence in Biota and Ecosystems

The lipophilic ("fat-loving") nature of PCBs drives their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation ewg.org. This property, combined with their resistance to metabolic breakdown, leads to the biomagnification of PCBs through the food web, resulting in the highest concentrations in top predators .

Detection in Environmental Biota

This compound, as a persistent and bioaccumulative compound, has been detected in various environmental biota. While comprehensive, congener-specific monitoring data are not always available, studies on marine mammals have consistently shown the presence of a wide range of PCB congeners, including pentachlorobiphenyls.

For instance, studies of stranded whales and dolphins in European waters have revealed high concentrations of PCBs in their blubber, often exceeding known toxicity thresholds acs.orgnih.gov. Although these studies often report the sum of PCBs, they highlight the significant exposure of marine mammals to these contaminants. A study on grey seals in Scotland found total PCB concentrations (sum of seven congeners) in the blubber of pups to range from 0.155 to 2.22 µg/g lipid weight gov.scot. While this study did not specify the concentration of this compound, it underscores the transfer of these contaminants from mother to offspring.

Fish are also known to accumulate PCBs from their environment and diet. National-scale assessments of contaminants in fish from U.S. rivers have found detectable levels of PCBs in all fillet samples analyzed nih.govepa.govnih.gov. These studies typically analyze for all 209 PCB congeners, but the publicly available reports often focus on total PCB concentrations or a subset of indicator PCBs.

The presence of this compound in wildlife is a clear indicator of its widespread environmental distribution and its ability to enter and move through food chains.

Table 3: Reported Ranges of Total PCB Concentrations in Selected Biota

| Biota | Location | Concentration Range (µg/g lipid weight) |

|---|

Note: This table presents data for the sum of specific PCB congeners and is not exclusive to this compound. Specific concentration data for PCB 125 in these biota were not available in the reviewed sources.

Bioaccumulation, Biotransformation, and Trophic Transfer of 2,3,3 ,5 ,6 Pentachlorobiphenyl in Ecological Receptors

Bioaccumulation Kinetics and Equilibrium in Aquatic Organisms

The accumulation of 2,3,3',5',6-Pentachlorobiphenyl in aquatic organisms is a complex process governed by the compound's physicochemical properties and the organism's biology.

Influence of Lipid Content and Aqueous/Dietary Exposure

The lipophilic nature of PCBs, including PCB 105, is a primary driver of their bioaccumulation in aquatic organisms. These compounds have a high affinity for fatty tissues, leading to their accumulation in organisms with higher lipid content. sfei.org Studies have shown a positive correlation between the lipid content of fish and the concentration of PCBs, with fatty tissues acting as a primary reservoir for these contaminants. sfei.orgnih.gov

Both aqueous and dietary exposure routes contribute to the bioaccumulation of PCB 105 in aquatic life. discoveryjournals.orgnih.gov Organisms can absorb PCBs directly from the water column through their gills and skin (aqueous exposure) or by consuming contaminated food (dietary exposure). discoveryjournals.orgnih.gov For many fish species, dietary intake is considered the more significant pathway for the accumulation of higher chlorinated PCBs like PCB 105. nih.gov The relative importance of each pathway can vary depending on the species, its feeding habits, and the level of contamination in the water and food sources. discoveryjournals.org

Recent research has utilized passive samplers to assess the equilibrium status of bioaccumulation in organisms like mussels. nih.gov These studies have indicated that field-deployed mussels may not always reach equilibrium with the surrounding water, highlighting the dynamic nature of PCB uptake and the importance of considering non-equilibrium conditions in bioaccumulation models. nih.gov

Table 1: Factors Influencing PCB 105 Bioaccumulation in Aquatic Organisms

| Factor | Influence | Research Findings |

|---|---|---|

| Lipid Content | Higher lipid content leads to greater accumulation of lipophilic compounds like PCB 105. sfei.orgnih.gov | A positive correlation is observed between fat content and PCB levels in fish. nih.gov |

| Aqueous Exposure | Direct uptake from contaminated water through gills and skin. | Contributes to the overall body burden, especially for lower trophic level organisms. discoveryjournals.org |

| Dietary Exposure | Ingestion of contaminated food sources. | A primary pathway for the accumulation of higher chlorinated PCBs in many fish species. nih.gov |

| Equilibrium Status | The balance between uptake and elimination of the contaminant. | Field studies suggest that organisms like mussels may not always be in equilibrium with their environment. nih.gov |

Organ-Specific Accumulation and Elimination Patterns in Fauna

Once absorbed, PCB 105 distributes to various organs and tissues within an organism, with the highest concentrations typically found in lipid-rich tissues such as the liver, fat, and gonads. nih.govepa.gov The liver, being a primary site of metabolism, often shows significant accumulation. nih.govnih.gov

Elimination of PCB 105 from the body is generally a slow process due to its lipophilic nature. The rate of elimination can be influenced by factors such as the organism's metabolic capacity, growth rate (which can dilute the concentration), and reproductive status (maternal transfer to offspring). researchgate.net Studies on different fish species have revealed variations in their ability to metabolize and eliminate specific PCB congeners. For instance, a comparison between cod and rainbow trout showed species-specific differences in the accumulation of a similar pentachlorobiphenyl in the brain. documentsdelivered.com

Biomagnification Dynamics through Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. wikipedia.org

Trophic Level Enrichment of PCB 105

PCB 105, like other persistent and lipophilic PCBs, is known to biomagnify in aquatic and terrestrial food webs. nih.govwikipedia.orgnih.gov This means that organisms at higher trophic levels, such as predatory fish, marine mammals, and birds, tend to have significantly higher concentrations of PCB 105 than organisms at lower trophic levels. researchgate.netwikipedia.org

Studies have demonstrated a positive correlation between the trophic position of an organism, often determined using stable isotope analysis (δ15N), and its PCB 105 concentration. nih.gov For example, research in various aquatic ecosystems has consistently shown that piscivorous (fish-eating) fish have higher PCB burdens than zooplanktivorous (zooplankton-eating) fish. mdpi.comca.gov This enrichment up the food chain is a critical aspect of the ecological risk posed by PCB 105. wikipedia.org The process of trophic enrichment means that top predators can accumulate concentrations of PCB 105 that are many times higher than the levels found in their environment. researchgate.netwikipedia.org

Modeling Approaches for Trophic Transfer

To better understand and predict the movement of PCB 105 through food webs, scientists employ various modeling approaches. discoveryjournals.orgnih.govnih.gov These models can range from simple bioaccumulation factors to complex, dynamic food web models that incorporate a wide range of physical, chemical, and biological parameters. researchgate.netpsu.eduresearchgate.net

Food web bioaccumulation models often use parameters such as the octanol-water partition coefficient (Kow) of the chemical, the lipid content of the organisms, and their feeding relationships to estimate contaminant concentrations at different trophic levels. nih.gov Some advanced models also consider factors like metabolic transformation rates and the influence of environmental variables. nih.govresearchgate.net For instance, 3D coupled modeling has been used to assess the dispersion and trophic transfer of PCBs in marine environments, taking into account processes like advection, desorption, and grazing. nih.govresearchgate.net These models are valuable tools for assessing the potential risks of PCB 105 to wildlife and for informing environmental management decisions. nih.govresearchgate.net

Biotransformation in Non-Human Organisms (Animal Models, Wildlife)

Biotransformation, or metabolism, is the process by which organisms chemically alter foreign compounds. In the case of PCBs, biotransformation can lead to either detoxification and elimination or, in some cases, the formation of more toxic metabolites. nih.gov

The metabolism of PCBs is primarily carried out by the cytochrome P450 (CYP) enzyme system, which is found in the liver and other tissues of vertebrates. nih.govnih.gov The rate and extent of PCB biotransformation vary significantly among different species and even among different PCB congeners. epa.govnih.gov

Studies in animal models, such as rats, have shown that PCB 105 can be metabolized. nih.gov Research on weanling Sprague-Dawley rats fed diets containing PCB 105 revealed dose-dependent increases in the activities of hepatic microsomal enzymes like ethoxyresorufin-O-deethylase (EROD) and pentoxyresorufin-O-dealkylase (PROD), which are indicative of CYP1A and CYP2B induction, respectively. nih.gov This suggests that the organism is attempting to metabolize the compound.

In wildlife, the capacity to metabolize PCBs also varies. For example, some marine mammals have a limited ability to metabolize certain PCB congeners, which contributes to their high body burdens. epa.gov In contrast, some fish species have been shown to hydroxylate PCBs, a key step in their biotransformation and subsequent elimination. nih.gov However, the biotransformation of PCBs in fish is generally slower than in mammals. nih.gov Studies on sea turtles have also indicated species-specific differences in PCB metabolism, with some species showing a greater capacity to hydroxylate certain PCB congeners than others. nih.gov The formation of hydroxylated PCB metabolites (OH-PCBs) is of particular interest, as some of these metabolites can have their own toxicological properties. nih.gov

Enzymatic Metabolism (e.g., Cytochrome P450 activity)

The metabolism of polychlorinated biphenyls (PCBs) is primarily initiated by the cytochrome P450 (CYP) family of enzymes, which are responsible for oxidizing these compounds. nih.gov This oxidative process is the first step in the biotransformation of PCBs, leading to the formation of hydroxylated metabolites. nih.gov While the specific human cytochrome P450 enzymes responsible for the metabolism of many PCB congeners are being identified, detailed experimental studies on the specific CYP isoforms that metabolize this compound (PCB 119) are not extensively documented in the available scientific literature. General studies on PCBs indicate that CYP1A, CYP2B, and CYP3A subfamilies are often involved in the metabolism of various PCB congeners. nih.govresearchgate.net However, without specific studies on PCB 119, the precise enzymatic pathways remain an area for further investigation.

Formation of Hydroxylated and Methylsulfonylated Metabolites in Animal Models

The metabolic conversion of PCBs in animal models leads to the formation of hydroxylated PCBs (OH-PCBs) and subsequently, in some cases, methylsulfonylated PCBs (MeSO₂-PCBs).

Hydroxylated Metabolites: While comprehensive studies detailing the full profile of hydroxylated metabolites of this compound in various animal models are limited, some potential hydroxylated metabolites have been identified. A review of PCB metabolites has listed the following potential hydroxylated forms of PCB 119 nih.gov:

| Metabolite Name | Abbreviation |

|---|---|

| 3-hydroxy-2,3',5',6-tetrachlorobiphenyl | 3-OH-PCB 119 |

| 2'-hydroxy-3,3',5',6-tetrachlorobiphenyl | 2'-OH-PCB 119 |

| 5'-hydroxy-2,3,3',6-tetrachlorobiphenyl | 5'-OH-PCB 119 |

| 6'-hydroxy-2,3,3',5-tetrachlorobiphenyl | 6'-OH-PCB 119 |

It is important to note that the presence and concentration of these metabolites can vary significantly depending on the animal species, the duration of exposure, and the specific tissues analyzed. Detailed experimental verification of the formation of these specific metabolites in animal models for PCB 119 is not widely available in the reviewed literature.

Methylsulfonylated Metabolites: The formation of methylsulfonylated metabolites of PCBs involves a multi-step process that typically follows hydroxylation. However, specific studies identifying the formation of methylsulfonylated metabolites derived from this compound in animal models are not described in the currently available scientific literature. Research on other PCB congeners has shown that MeSO₂-PCBs can be persistent and accumulate in specific tissues, but this has not been specifically documented for PCB 119.

Enantiomeric Enrichment and Atropselective Disposition of Chiral PCB Congeners (e.g., PCB 95)

This compound is a chiral compound, meaning it can exist as two non-superimposable mirror images called enantiomers or atropisomers. The differential metabolism and disposition of these enantiomers, a phenomenon known as atropselective disposition, can lead to an enrichment of one enantiomer over the other in biological systems.

While the concept of enantiomeric enrichment is well-established for many chiral PCBs, specific experimental data on the enantiomeric enrichment and atropselective disposition of this compound (PCB 119) and its metabolites are not available in the reviewed scientific literature.

For context, studies on the closely related isomer, 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95), have demonstrated significant enantiomeric enrichment of both the parent compound and its hydroxylated metabolites in female mice. nih.gov In these studies, the enrichment of specific enantiomers was observed to be tissue-dependent. nih.gov Such atropselective metabolism is often driven by the stereospecificity of cytochrome P450 enzymes. epa.gov However, due to the strict focus on this compound, these findings for its isomer cannot be directly attributed to PCB 119 without specific research. The study of the atropselective behavior of PCB 119 remains an important gap in the understanding of its environmental toxicology.

Mechanistic Ecotoxicology of 2,3,3 ,5 ,6 Pentachlorobiphenyl in Model Organisms and Wildlife

Aryl Hydrocarbon Receptor (AhR)-Mediated Mechanisms (Dioxin-like Activity)

PCBs are broadly categorized based on their ability to bind to the aryl hydrocarbon receptor (AhR). nih.gov Congeners that can adopt a flat, coplanar structure, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are termed "dioxin-like" and their toxicity is primarily mediated through the AhR pathway. nih.govnih.gov Mono-ortho substituted PCBs, like 2,3,3',5',6-pentachlorobiphenyl, possess some of this "dioxin-like" character, though it is significantly weaker than that of non-ortho (coplanar) PCBs. nih.gov

The concept of Toxic Equivalency Factors (TEFs) has been developed to assess the risk of complex mixtures of dioxin-like compounds. ornl.govwikipedia.org This system expresses the toxicity of individual congeners relative to TCDD, which is the most potent AhR agonist and is assigned a TEF of 1.0. wikipedia.orgwho.int For a chemical to be included in the TEF approach, it must be structurally similar to dioxins, bind to the AhR, elicit AhR-mediated responses, and be persistent and bioaccumulative. wikipedia.org

Mono-ortho PCBs, including this compound (PCB 119), are considered weak AhR agonists. nih.gov Due to limited and varied data, the World Health Organization (WHO) has retained the 2005 TEF values for mono-ortho PCBs in its most recent re-evaluation. who.int These TEFs are established for humans, mammals, birds, and fish, although significant differences exist between taxa. nih.gov For instance, fish show a notably low response to mono-ortho PCBs compared to mammals and birds. nih.govwur.nl

Table 1: WHO-2005 Toxic Equivalency Factors (TEFs) for Select Mono-Ortho PCBs

| Compound | PCB No. | TEF for Humans/Mammals | TEF for Fish | TEF for Birds |

|---|---|---|---|---|

| 2,3,3',4,4'-Pentachlorobiphenyl | 105 | 0.00003 | <0.000005 | 0.0001 |

| 2,3,4,4',5-Pentachlorobiphenyl | 114 | 0.00003 | <0.000005 | 0.0001 |

| 2,3',4,4',5-Pentachlorobiphenyl | 118 | 0.00003 | <0.000005 | 0.00001 |

| This compound | 119 | 0.00003 | <0.000005 | N/A |

| 2,3',4,4',5'-Pentachlorobiphenyl | 123 | 0.00003 | <0.000005 | 0.00001 |

Data derived from WHO 2005 TEF values. Note: "N/A" indicates that a value was not assigned.

A primary consequence of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily. nih.gov This induction is a hallmark of exposure to dioxin-like compounds. Upon binding the ligand, the AhR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences, leading to the transcription of target genes like CYP1A1. nih.gov

Congener-Specific Effects and Mixture Toxicity

Polychlorinated biphenyls exist in the environment as complex mixtures of numerous individual congeners. Understanding the ecotoxicology of PCBs therefore requires consideration of both the effects of individual congeners and their interactions within these mixtures.

Importance of Individual Congener Ecotoxicological Studies

Individual congener studies are crucial for identifying the specific congeners that contribute most to the toxicity of a mixture. For example, research has highlighted that certain mono-ortho substituted PCBs, such as PCB 105, contribute significantly to the dioxin-like toxicity of environmental mixtures. researchgate.net The environmental significance and toxic potential of biochemically active PCBs like PCB 105 are considered to be substantial, potentially even greater than that of some dioxins. researchgate.net Therefore, congener-specific ecotoxicological data is essential for accurate risk assessment of PCB contamination. epa.gov

Additive and Non-Additive Interactions of PCB 105 within Mixtures

When organisms are exposed to PCB mixtures, the combined effect of the congeners can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). epa.govarxiv.org The traditional approach for assessing the risk of dioxin-like compounds, including PCB 105, is the Toxic Equivalency Factor (TEF) model, which assumes additivity. epa.gov However, this model may not always be accurate.

Studies have shown that both additive and non-additive interactions can occur with PCB mixtures. epa.gov In some cases, the TEF approach has been found to overestimate the toxicity of a PCB mixture, indicating that antagonistic interactions are taking place. epa.gov For example, in young carp (B13450389) exposed to a mixture of PCBs (Aroclor 1254) and another pollutant, tributyltin (TBT), the effects on biotransformation enzyme activity were found to be approximately additive, antagonistic, or synergistic depending on the specific endpoint measured. researchgate.net This highlights the complexity of predicting the effects of chemical mixtures. While some hydrophobic organic chemicals that are not acutely toxic on their own can contribute to the toxicity of a mixture in an additive manner, the interactions between various PCB congeners can be more complex. acs.orgnih.gov The evaluation of health effects from PCB mixtures is complicated by the congeneric composition, as the toxicity of individual congeners can be influenced by others in additive, synergistic, or antagonistic ways. nih.gov

Influence of Metabolism on Toxic Potential of Metabolites

The primary route of metabolism for PCBs in living organisms involves oxidation, a reaction frequently catalyzed by the cytochrome P-450 (CYP) enzyme system. nih.govdioxin20xx.orgnih.gov This process introduces a hydroxyl group onto the biphenyl (B1667301) structure, creating hydroxylated PCBs (OH-PCBs). researchgate.net These OH-PCBs are often more biologically active and toxic than the original PCB congener. nih.gov

While specific toxicological data for metabolites of this compound is limited, studies on structurally similar congeners provide critical insights. For example, research on 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB95) in chicken embryo liver cells demonstrates a dramatic increase in cytotoxicity following metabolism. The hydroxylated metabolite (OH-PCB95) was found to be substantially more cytotoxic than the parent compound. nih.gov In contrast, a methoxylated metabolite (MeO-PCB95) appeared to be a product of detoxification, exhibiting lower cytotoxicity than the parent PCB. nih.gov

These findings are summarized in the table below, which shows the half-maximal effective concentration (EC50) for each compound, where a lower value indicates higher toxicity.

| Compound | EC50 (μg/mL) | Relative Cytotoxicity |

| PCB95 (Parent Compound) | 80.85 | Baseline |

| OH-PCB95 (Metabolite) | 4.81 | ~16.8x Higher than Parent |

| MeO-PCB95 (Metabolite) | 107.04 | ~1.3x Lower than Parent |

| Data derived from a study on chicken embryo liver cells for the congener PCB95. nih.gov |

The enhanced toxicity of hydroxylated metabolites stems from several mechanisms:

Endocrine Disruption: OH-PCBs are recognized as potent endocrine disruptors. nih.gov Certain OH-PCB metabolites, particularly those with a hydroxyl group in the para- or meta-position, can bind with high affinity to transthyretin (TTR), a transport protein for the thyroid hormone thyroxine (T4). dioxin20xx.orgnih.gov This binding competition can displace the natural hormone, disrupting thyroid hormone homeostasis, which is critical for normal development and metabolism in wildlife and humans. dioxin20xx.orgca.gov

Neurotoxicity: Specific metabolites have been identified as neurotoxicants. Research has shown that certain OH-PCBs are potent sensitizers of ryanodine (B192298) receptors, which are crucial calcium release channels involved in neuronal signaling. semanticscholar.org The disruption of calcium homeostasis by these metabolites is a key mechanism implicated in the developmental neurotoxicity of PCBs. semanticscholar.org

Formation of Reactive Intermediates: The metabolic pathway can continue beyond simple hydroxylation. OH-PCBs can be further oxidized to form highly reactive intermediates, such as semiquinones or quinones. nih.govresearchgate.net These electrophilic species are capable of forming covalent adducts with essential cellular macromolecules, including proteins and DNA, leading to oxidative stress, cellular damage, and potential genotoxicity. nih.govresearchgate.net

Analytical Methodologies for 2,3,3 ,5 ,6 Pentachlorobiphenyl Quantification and Characterization

Sample Collection and Preservation Protocols for Environmental Matrices

The initial step in the analysis of 2,3,3',5',6-pentachlorobiphenyl involves meticulous sample collection and preservation to maintain the integrity of the analyte. cdc.gov Standard protocols are designed to prevent contamination and degradation of the sample from the point of collection to the laboratory.

For environmental matrices, grab sampling is a common technique. cdc.gov When collecting water samples, care must be taken to use containers made of non-reactive materials, such as amber glass, to prevent adsorption of the lipophilic PCB molecules onto the container walls and to protect the sample from light-induced degradation. To concentrate PCBs from large volumes of water or air, sorbents are often employed. cdc.gov

For solid matrices like soil and sediment, samples are typically collected using stainless steel or other non-contaminating tools. To prevent microbial degradation of PCBs, samples should be cooled and stored at low temperatures, often frozen, until analysis. It is also crucial to avoid air-drying of sediment samples to prevent the loss of more volatile PCB congeners. nih.gov Instead, excess water can be removed by centrifugation, and the sample can be mixed with a desiccant like sodium sulfate. nih.gov

Table 1: Sample Handling and Preservation for PCB Analysis

| Matrix | Collection Method | Container | Preservation |

|---|---|---|---|

| Water | Grab Sampling | Amber Glass | Cool, 4°C |

| Soil/Sediment | Grab Sampling | Glass or Stainless Steel | Freeze |

| Air | Sorbent Trapping | Glass Cartridge | Cool, 4°C |

Extraction and Cleanup Procedures for Complex Matrices (e.g., biological tissues, soil, sediment)

Extracting this compound from complex matrices such as biological tissues, soil, and sediment requires robust procedures to isolate the analyte from interfering compounds like lipids, pigments, and other organic matter. cdc.govnih.gov

Solvent Extraction Techniques (e.g., Soxhlet, Accelerated Solvent Extraction, Supercritical Fluid Extraction)

Several solvent extraction techniques are employed to separate this compound from the sample matrix. cdc.gov

Soxhlet Extraction: This is a traditional and widely used method that involves continuous extraction of the sample with a heated solvent. cdc.gov For instance, U.S. EPA Method 3540 utilizes Soxhlet extraction for PCBs, although it is a time-consuming process. thermofisher.com

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.govthermofisher.com A study on the extraction of PCBs from polyurethane foam (PUF) adsorbent cartridges found ASE to be a successful alternative to Soxhlet, significantly reducing extraction time and solvent consumption. thermofisher.com For tissue samples, PLE with a hexane:dichloromethane:methanol mixture has been shown to efficiently recover PCBs. nih.gov

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is another alternative for extracting PCBs from solid samples. epa.gov

Chromatographic Cleanup Methods

After extraction, the resulting extract is often a complex mixture containing the target analyte along with a variety of other co-extracted substances that can interfere with the final analysis. cdc.gov Therefore, a cleanup step is essential.

Commonly used cleanup techniques involve column chromatography with adsorbents such as:

Florisil: A magnesium silicate (B1173343) gel that is effective in removing fats and other polar interferences. cdc.govnih.govwisconsin.gov It has been successfully used as a fat retainer in pressurized liquid extraction methods. nih.gov

Silica (B1680970) Gel: Used to separate PCBs from other organic compounds based on polarity. cdc.govwisconsin.gov Acidified silica gel can also be employed to remove lipids. oup.com

Alumina: Another adsorbent used for cleanup. wisconsin.gov

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is particularly useful for removing high-molecular-weight interferences like lipids from biological and environmental extracts. cdc.govnih.gov

In some cases, multiple cleanup steps are necessary. For example, after an initial cleanup with Florisil, a further separation on a silica gel column might be performed. nih.gov For samples containing sulfur, specific removal steps, such as treatment with copper, may be required. capes.gov.br

Chromatographic Separation Techniques

The final step in the analysis of this compound is the separation and quantification of the congener from other PCBs and potential interferences. This is typically achieved using high-resolution chromatographic techniques. cdc.gov

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC), often coupled with an electron capture detector (ECD) or a mass spectrometer (MS), is the most common and powerful technique for the analysis of PCBs. cdc.gov The use of capillary columns in HRGC allows for the separation of individual PCB congeners. researchgate.net

The selection of the appropriate capillary column is critical. For instance, the separation of the non-planar congener 2,3,3',4',6-pentachlorobiphenyl (B1200508) (PCB-110) from the coplanar congener 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB-77) can be challenging due to their similar chromatographic behavior. This co-elution issue has been resolved by using two different capillary columns, such as an SPB-5 and an Ultra 2 column. oup.com For comprehensive analysis, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities for complex mixtures of PCB congeners. researchgate.net

Table 2: Common HRGC Columns for PCB Analysis

| Column Phase | Application |

|---|---|

| SPB-5 | General PCB congener separation |

| Ultra 2 | Resolution of specific co-eluting congeners |

Liquid Chromatography (LC)

While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) also plays a role in the analysis of this compound, primarily as a cleanup and fractionation tool prior to GC analysis. oup.comepa.gov HPLC can be used to separate PCBs into different groups based on their structure, such as separating non-ortho and mono-ortho substituted congeners from other PCBs. cdc.gov For example, HPLC has been used to separate non-planar congeners like PCB-110 from coplanar congeners. oup.com

Reversed-phase HPLC methods have also been developed for the quantification of biphenyl (B1667301) and its metabolites, demonstrating the versatility of this technique in the broader analysis of biphenyl-related compounds. scielo.br

Congener-Specific Analysis vs. Aroclor Analysis

The approach to PCB analysis has evolved from quantifying commercial mixtures known as Aroclors to measuring individual PCB congeners. acs.org Aroclor analysis, often performed using GC-ECD, relies on matching the chromatographic pattern of an environmental sample to that of a commercial Aroclor standard (e.g., Aroclor 1254). epa.govclu-in.org

In contrast, congener-specific analysis, typically performed using GC-MS or GC-HRMS, identifies and quantifies each of the 209 individual PCB compounds. clu-in.orgnih.gov This distinction is critical because environmental processes like weathering, degradation, and metabolism alter the composition of the original Aroclor mixture, making pattern matching unreliable and often leading to inaccurate estimations of total PCB concentrations. sgsaxys.comasme.org

For research purposes, congener-specific analysis offers significant advantages over Aroclor-based methods. clu-in.org

Greater Accuracy and Sensitivity : Congener-specific methods provide more accurate quantification and generally have lower detection limits. clu-in.org This allows for a more precise assessment of contamination levels, especially for weathered PCB mixtures where Aroclor patterns are no longer recognizable. sgsaxys.com

Understanding Environmental Processes : By quantifying individual congeners, researchers can track how PCB mixtures change in the environment. clu-in.org The compositional modifications, which increase with trophic level, provide insights into environmental fate, transport, and metabolic processes. acs.org

Reduced Interference Bias : It is easier to identify and eliminate results that are biased by chemical interferences that co-elute with PCBs during chromatographic analysis. clu-in.org

Table 2: Summary of Analytical Approaches for PCBs

| Feature | Aroclor Analysis | Congener-Specific Analysis |

|---|---|---|

| Primary Technique | GC-ECD | GC-MS, GC-HRMS |

| Quantification Basis | Pattern matching to commercial standards clu-in.org | Quantification of individual compounds clu-in.org |

| Accuracy | Can be inaccurate for weathered samples sgsaxys.comasme.org | More accurate and precise clu-in.org |

| Toxicity Assessment | Indirect and potentially misleading clu-in.org | Direct assessment via toxic congeners and TEQs epa.govclu-in.org |

| Research Application | Limited for studying environmental fate acs.org | Essential for tracking fate, transport, and metabolism clu-in.orgacs.org |

Challenges in Inter-Laboratory Comparability

Ensuring that analytical results for this compound (PCB 114) are consistent and comparable across different laboratories is a significant challenge. epa.gov Inter-laboratory comparability, often assessed through round-robin tests or proficiency testing, is crucial for regulatory monitoring, environmental assessment, and ensuring data quality in scientific studies. compalab.orgnist.gov However, several factors contribute to variability in the quantification of individual PCB congeners like PCB 114.

A primary source of variability is the co-elution of different PCB congeners and other interfering compounds during gas chromatographic analysis. epa.gov Standard gas chromatography columns can exhibit multiple coelutions for PCBs. nih.gov For instance, the analysis of complex environmental samples often results in chromatogram peaks that contain more than one congener, making accurate quantification of a specific congener like PCB 114 difficult without highly sophisticated separation techniques. eurofinsus.com

Furthermore, differences in analytical methodologies and laboratory protocols can lead to disparate results. oup.com Laboratories may use different extraction techniques, cleanup procedures, calibration standards, and quantification methods. epa.govcdc.gov While methods like EPA 1668 provide a standardized procedure for congener-specific analysis, variations in implementation, instrumentation, and analyst expertise can still introduce discrepancies. geosyntec.comsgsaxys.com The choice between older Aroclor-based methods (like EPA 8082) and more modern congener-specific analyses further complicates comparisons, as Aroclor methods are known to be less accurate, especially for weathered samples, and may not even detect certain congeners. geosyntec.comsgsaxys.comepa.gov

The lack of universally adopted certified reference materials (CRMs) for all 209 PCB congeners in various environmental matrices also poses a significant hurdle. nemc.us While CRMs are available for some PCBs, their consistent use across all laboratories performing these analyses is not guaranteed, affecting the accuracy and traceability of the measurements. bam.desigmaaldrich.com Round-robin studies have consistently shown high variability among participating laboratories when analyzing for specific congeners in shared samples, highlighting the persistent challenges in achieving inter-laboratory comparability. nist.gov

Table 1: Key Factors Affecting Inter-Laboratory Comparability of PCB 114 Analysis

| Factor | Description | Impact on Comparability |

|---|---|---|

| Co-elution | Overlapping of chromatographic peaks of different PCB congeners or interfering compounds. epa.gov | Leads to inaccurate identification and quantification of individual congeners like PCB 114. |

| Analytical Methods | Variation in extraction, cleanup, and instrumental analysis protocols (e.g., GC/ECD vs. HRGC/HRMS). oup.comcdc.gov | Different methods have varying levels of sensitivity, selectivity, and accuracy, causing systematic differences in results. |

| Calibration | Use of different calibration standards, quantification approaches (internal vs. external), and response factors. epa.govepa.gov | Introduces bias and affects the final calculated concentration values. |

| Analyst Expertise | The skill and experience of the laboratory personnel in interpreting complex chromatograms and handling samples. epa.gov | Subjective interpretation, especially with weathered Aroclor patterns, can lead to significant result variation. |

| Reference Materials | Inconsistent use or lack of availability of suitable Certified Reference Materials (CRMs) for PCB 114 in specific matrices. nemc.us | Hampers the ability to validate analytical methods and ensure the traceability and accuracy of measurements. |

Emerging Analytical Techniques and Quality Assurance Considerations

To address the challenges of PCB analysis and improve the accuracy and comparability of data for congeners such as this compound, the scientific community is continuously developing and implementing emerging analytical techniques and robust quality assurance (QA) protocols.

A significant advancement has been the shift from traditional Aroclor-based analysis to congener-specific quantification. sgsaxys.com High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS), as outlined in methods like EPA 1668, is now considered the state-of-the-art approach for analyzing individual PCB congeners, including dioxin-like PCBs such as PCB 114. nih.govclu-in.org This technique offers superior sensitivity and selectivity, allowing for the separation and quantification of congeners even in complex mixtures and at very low concentrations (parts-per-quadrillion range). eurofinsus.comsgsaxys.com The use of isotope dilution, where carbon-13 labeled PCB congeners are added to the sample as internal standards, is a key feature of these advanced methods, enabling highly accurate quantification by correcting for variations in extraction efficiency and instrument response. nih.govepa.gov

Emerging techniques also include the development of novel gas chromatography columns with greater resolving power to minimize co-elution issues. nih.gov Furthermore, alternative methods like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are being explored to provide a balance between the high cost and complexity of HRGC/HRMS and the lower resolution of older methods. sgsaxys.com

Robust quality assurance and quality control (QA/QC) are paramount to generating reliable data. A comprehensive QA program for PCB analysis involves several key components:

Method Validation: Laboratories must thoroughly validate their analytical methods to demonstrate they are fit for purpose, which includes assessing linearity, accuracy, precision, and detection limits. nemc.us

Use of Certified Reference Materials (CRMs): The analysis of CRMs from recognized bodies is essential for verifying the accuracy of measurements and ensuring traceability to international standards. carlroth.com These materials have certified concentrations of specific congeners in matrices similar to the samples being tested. nemc.usbam.de

Proficiency Testing (PT): Regular participation in inter-laboratory comparison studies, also known as proficiency testing, is a requirement for laboratory accreditation (e.g., under ISO/IEC 17025). compalab.orgisobudgets.com PT schemes allow labs to assess their performance against their peers and identify potential analytical biases. compalab.org

Internal Quality Control: This includes the routine analysis of laboratory control samples, method blanks, matrix spikes, and duplicates to monitor the performance of the analytical process and ensure that it remains in a state of statistical control. epa.gov

Table 2: Advanced Analytical Techniques and Quality Assurance for PCB 114

| Component | Description | Benefit for PCB 114 Analysis |

|---|---|---|

| HRGC/HRMS (e.g., EPA Method 1668) | High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry. clu-in.org | Provides high sensitivity and selectivity, enabling accurate quantification of individual congeners like PCB 114, even at trace levels. sgsaxys.com |

| Isotope Dilution | Use of ¹³C-labeled congeners as internal standards. epa.gov | Corrects for analytical variability during sample preparation and analysis, leading to highly accurate results. nih.gov |

| Congener-Specific Analysis | Quantification of individual PCB congeners rather than commercial mixtures (Aroclors). sgsaxys.com | Offers a more accurate representation of PCB contamination and toxicity, as toxicity varies by congener. eurofinsus.com |

| Certified Reference Materials (CRMs) | Materials with certified concentrations of target analytes in a specific matrix. bam.desigmaaldrich.com | Used to validate analytical methods and ensure the accuracy and traceability of results. carlroth.com |

| Proficiency Testing (PT) | Inter-laboratory studies to assess analytical performance. compalab.org | Provides an external and objective evaluation of a laboratory's competence in performing PCB analysis. isobudgets.com |

Remediation Strategies and Technologies for 2,3,3 ,5 ,6 Pentachlorobiphenyl Contamination

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes the metabolic processes of microorganisms and plants to break down or sequester contaminants. This approach is often considered a more environmentally friendly and cost-effective alternative to traditional physical and chemical methods. nih.gov

Bioremediation of Contaminated Soils and Sediments

The use of microorganisms to degrade PCBs in soils and sediments is a well-studied approach. frontiersin.org Both aerobic and anaerobic bacteria have demonstrated the ability to break down PCB congeners. frontiersin.org Anaerobic bacteria can reductively dehalogenate highly chlorinated PCBs, removing chlorine atoms and transforming them into less chlorinated and generally less toxic compounds. frontiersin.org Aerobic bacteria can then further degrade these lower-chlorinated biphenyls. nih.gov Fungal species, particularly ascomycete strains isolated from contaminated sites, have also shown promise in degrading high concentrations of PCBs in soil. mdpi.com For instance, a consortium of five ascomycete strains achieved a 29% reduction in PCBs in a soil containing 850 ppm of the contaminants after a three-month treatment period. mdpi.com

The effectiveness of bioremediation can be influenced by the specific microbial strains present, the composition of the PCB congeners in the soil, and the bioavailability of the contaminants. mdpi.com Highly chlorinated PCBs, like 2,3,3',5',6-Pentachlorobiphenyl, are often more resistant to microbial degradation. scholarly.org

Biostimulation and Bioaugmentation Strategies

To enhance the efficiency of bioremediation, two main strategies are often employed: biostimulation and bioaugmentation. frontiersin.org

Biostimulation involves the addition of nutrients or other substances to a contaminated site to stimulate the growth and activity of the indigenous microorganisms capable of degrading the target pollutant. frontiersin.orgmdpi.com In the context of anaerobic PCB degradation, this can include "halopriming," where halogenated aromatic compounds are added to encourage the growth of dehalogenating bacteria. frontiersin.orgnih.gov The principle is that a higher concentration of a dehalogenation substrate will selectively promote the proliferation of microorganisms that use it as an electron acceptor, which in turn will enhance the dechlorination of PCBs. nih.gov

Bioaugmentation is the process of introducing specific microbial strains with known pollutant-degrading capabilities to a contaminated site. nih.gov This strategy is particularly useful when the native microbial population lacks the necessary metabolic pathways to degrade the contaminant effectively. nih.govmdpi.com Studies have shown that bacterial strains from genera such as Bacillus, Staphylococcus, and Acinetobacter can be effective in the bioremediation of soils contaminated with highly chlorinated biphenyls. mdpi.com The success of bioaugmentation depends heavily on the survival and metabolic activity of the introduced microorganisms in the new environment. nih.gov

A combined approach of biostimulation and bioaugmentation has shown to be effective in degrading persistent organic pollutants. For example, in the case of chlorpyrifos (B1668852) contamination, a combination of adding nutrients (biostimulation) and a specific degrading bacterial strain with a compost carrier (bioaugmentation) resulted in significantly higher degradation efficiency. nih.gov

Phytoremediation Potential in Terrestrial and Aquatic Systems

Phytoremediation is a bioremediation process that uses plants to clean up contaminated environments. scholarly.org This "green" technology is gaining acceptance due to its low cost and minimal environmental impact. nih.gov Plants can contribute to the remediation of PCB-contaminated soils and waters through several mechanisms, including the uptake and metabolism of the contaminants. nih.govscholarly.org

While the direct uptake of highly chlorinated PCBs by plants may be limited, the presence of plants can significantly enhance microbial activity in the root zone (rhizosphere), a phenomenon known as rhizodegradation. scholarly.org The increased biological activity in vegetated soils can lead to a greater breakdown of PCBs compared to non-vegetated soils. scholarly.org For example, in one study, the presence of Lolium italicum and Medicago sativa in PCB-contaminated soil led to a reduction in the concentration of 2,3',4,4',5-Pentachlorobiphenyl. scholarly.org

Research has also explored the potential of genetically engineering plants to enhance their PCB-degrading capabilities. nih.gov By introducing genes from PCB-degrading bacteria into plants, it may be possible to create transgenic plants that can more effectively metabolize these persistent pollutants. nih.gov

Chemical Dechlorination Techniques

Chemical methods for the remediation of this compound primarily focus on the removal of chlorine atoms from the biphenyl (B1667301) structure, a process known as dechlorination. This transformation reduces the toxicity of the compound and makes it more susceptible to further degradation.

Reductive Dechlorination by Chemical Reagents (e.g., Zero-Valent Iron, Vitamin B12)

Reductive dechlorination involves the use of chemical reducing agents to replace chlorine atoms with hydrogen atoms. Zero-valent iron (ZVI) is a widely used reagent for this purpose due to its effectiveness, low cost, and relatively low environmental impact. umass.edusiremlab.com ZVI can degrade a variety of chlorinated contaminants, including PCBs. frontiersin.orgsiremlab.com The process involves the corrosion of iron, which releases electrons that reduce the chlorinated organic compounds. siremlab.com

However, the efficiency of ZVI can decrease over time due to the passivation of the iron surface by the formation of iron oxides. umass.edu To overcome this limitation, modifications such as acid washing or creating bimetallic systems (e.g., by adding nickel) have been investigated. umass.edu The presence of certain iron oxides, like magnetite, can enhance dechlorination, while others can inhibit it. umass.edu The effectiveness of ZVI can also be influenced by factors such as pH and the presence of other organic compounds. nih.gov

Pyrolysis and Incineration (Controlled Environments)

Pyrolysis is a thermal decomposition process that breaks down organic materials at elevated temperatures in the absence of oxygen. Incineration is a high-temperature combustion process. Both methods can be used to destroy PCBs, but they must be conducted in highly controlled environments to prevent the formation of even more toxic byproducts, such as polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). researchgate.net

Studies on the pyrolysis of PCBs have shown that it can lead to the formation of various products, including less chlorinated PCBs and chlorophenols. researchgate.net The specific products formed depend on the conditions of the pyrolysis process. Analytical pyrolysis coupled with gas chromatography-mass spectrometry is a technique used to study the thermal decomposition of PCBs and identify the resulting products. nih.gov While effective for complete destruction, the high energy requirements and potential for hazardous byproduct formation necessitate strict operational controls for pyrolysis and incineration. mdpi.com

Table of Research Findings on Remediation Strategies

| Remediation Strategy | Key Findings |

| Bioremediation | A consortium of ascomycete fungi reduced soil PCBs by 29% over three months. mdpi.com |

| Phytoremediation | The presence of Lolium italicum and Medicago sativa enhanced the degradation of 2,3',4,4',5-Pentachlorobiphenyl in soil. scholarly.org |

| Chemical Dechlorination | Zero-valent iron (ZVI) can effectively dechlorinate pentachlorophenol, a related chlorinated aromatic compound. umass.edunih.govresearchgate.net |

| Pyrolysis | Pyrolysis of PCBs can produce polychlorinated dibenzofurans (PCDFs), polychlorophenols (PCPs), and polychlorinated biphenylols (PCB-OHs). researchgate.net |

Physical Remediation Methods (e.g., Adsorption, Containment)

Physical remediation methods for soil and sediment contaminated with this compound, a member of the polychlorinated biphenyl (PCB) family, primarily focus on isolating or removing the contaminant from the affected matrix. frontiersin.org These techniques are often employed for their effectiveness in managing highly contaminated sites.

Commonly used physical methods include excavation followed by off-site incineration or disposal in secure chemical waste landfills. frontiersin.orgpcbgogo.com For on-site treatment, soil washing and solvent extraction have shown success. uwaterloo.cascispace.com This process involves excavating the contaminated soil and using a solvent to extract the PCBs, after which the treated soil can be returned to the site. uwaterloo.cascispace.com The effectiveness of solvent extraction can be influenced by factors such as soil moisture content and temperature. uwaterloo.ca For instance, research has demonstrated that specific polar solvents achieve optimal PCB extraction at particular moisture levels. uwaterloo.ca

Containment is another physical strategy, often considered for low-threat materials or when excavation and treatment are not practical. clu-in.orgclu-in.org This involves engineering controls to isolate the contaminated material and prevent the migration of this compound into the surrounding environment. publications.gc.catrulawsuitinfo.com Capping the contaminated area with a low-permeability material is a common containment approach. pcbgogo.com

Adsorption is a physical process utilized to bind PCBs to a solid matrix, thereby reducing their bioavailability and mobility. Activated carbon is a widely used adsorbent due to its high specific surface area and microporous structure, which make it effective in sequestering hydrophobic organic contaminants like this compound. nih.gov Another innovative approach involves the use of superparamagnetic iron oxide nanoparticles (SPIONs) with engineered surface functionalities to preferentially adsorb different PCB congeners from water. researchgate.net

Table 1: Overview of Physical Remediation Methods for PCB Contamination

| Remediation Method | Description | Key Considerations |

|---|---|---|

| Excavation and Off-site Disposal | Physical removal of contaminated soil or sediment for disposal in a designated landfill or incineration. frontiersin.orgpcbgogo.com | High cost, transportation risks, and transfer of liability. frontiersin.org |

| Solvent Extraction (Soil Washing) | On-site or off-site process using solvents to remove PCBs from excavated soil. uwaterloo.cascispace.com | Efficiency is dependent on solvent type, temperature, and soil moisture. uwaterloo.ca |

| Containment (Capping) | In-situ method involving the placement of a barrier over contaminated material to prevent migration. clu-in.orgclu-in.org | Requires long-term monitoring and maintenance. clu-in.org |

| Adsorption | Use of materials like activated carbon to bind PCBs and reduce their mobility and bioavailability. nih.gov | Can be used as a standalone method or as a pretreatment for other technologies. nih.gov |

Integrated Remediation Approaches and Optimization

Integrated remediation approaches combine multiple technologies to enhance the efficiency and effectiveness of cleaning up sites contaminated with persistent organic pollutants like this compound. nih.gov The goal of these integrated systems is often to overcome the limitations of a single technology. For example, combining a physical or chemical pretreatment with a biological process can lead to more complete degradation of the contaminant. nih.gov

A common integrated strategy is the use of a chemical reduction or oxidation process prior to bioremediation. nih.gov Chemical reduction using agents like nanoscale zero-valent iron (nZVI) has shown promise for in-situ PCB remediation. frontiersin.orgnih.gov The large surface area of nZVI particles enhances their reactivity, leading to faster degradation of chlorinated contaminants. frontiersin.org This pretreatment can break down the highly chlorinated PCB congeners into less chlorinated, more biodegradable forms. frontiersin.org

The optimization of remediation processes is crucial for achieving cleanup goals in a cost-effective and timely manner. epa.gov For solvent extraction, optimization may involve identifying the most effective solvent and adjusting operational parameters. uwaterloo.ca Studies have shown that triethylamine, a non-polar solvent, can be highly effective for PCB extraction. uwaterloo.ca Furthermore, developing kinetic models that incorporate factors like temperature and soil-to-solvent ratios can help predict and optimize PCB extraction efficiency. uwaterloo.ca

In the context of adsorption-based methods, optimization can be achieved by tailoring the adsorbent material. For instance, the use of binary self-assembled monolayers on SPIONs allows for the creation of hydrophobic yet water-dispersible nanoparticles. researchgate.net This enhances the preferential adsorption of specific PCB congeners, and these functionalized nanoparticles have demonstrated effectiveness even in complex matrices like river water. researchgate.net

Treatability studies, which can range from bench-scale tests to pilot-scale demonstrations, are essential for optimizing remediation technology performance for a specific site. epa.gov These studies help to establish key design and operating parameters, identify potential interferences from the site matrix, and determine if any pretreatment steps are necessary. epa.gov

Table 2: Examples of Integrated Remediation and Optimization Strategies

| Strategy | Description | Research Finding |

|---|---|---|

| Chemo-Biological Treatment | A chemical pretreatment (e.g., using nZVI) is applied to partially degrade PCBs, followed by biological treatment to complete the degradation process. nih.gov | Pretreatment can make highly chlorinated PCBs more amenable to microbial degradation. nih.gov |

| Solvent Extraction Optimization | Investigating the effects of different solvents, temperatures, and moisture levels to maximize PCB removal from soil. uwaterloo.ca | Triethylamine was found to be a highly effective solvent, and a kinetic model was developed to predict extraction efficiency based on temperature and solvent ratio. uwaterloo.ca |

| Optimized Adsorbents | Modifying adsorbent materials, such as SPIONs with binary self-assembled monolayers, to target specific PCB congeners. researchgate.net | Functionalized SPIONs can preferentially remove different PCBs and maintain their efficacy in real-world water samples. researchgate.net |

Modeling and Predictive Frameworks for 2,3,3 ,5 ,6 Pentachlorobiphenyl

Environmental Transport Models (e.g., Atmospheric Dispersion, Aquatic Flow)

Environmental transport models are critical for predicting the movement and distribution of persistent organic pollutants (POPs) like PCB 113 from their sources into the wider environment. These models integrate the chemical's properties with environmental data to simulate its journey through air, water, and soil.

Atmospheric Dispersion Models: Due to their semi-volatile nature, PCBs can undergo long-range atmospheric transport, allowing them to contaminate remote regions far from original emission sites. nih.gov Atmospheric dispersion models simulate this process. For example, the CALPUFF model was previously a preferred model by the U.S. Environmental Protection Agency (EPA) for assessing the long-range transport of pollutants. epa.gov Such non-steady-state puff dispersion models can simulate the effects of changing meteorological conditions on the movement, transformation, and removal of pollutants over vast distances. epa.gov Global chemistry-climate models, such as those used by the Geophysical Fluid Dynamics Laboratory (GFDL), are also employed to explore the interactions between emissions, chemical transformations, and long-range transport on a hemispheric scale. noaa.gov These models use the vapor pressure and Henry's Law constant of compounds like PCB 113 to predict their partitioning between the atmosphere and other environmental compartments, and thus their potential for transport. ru.nl

Aquatic Flow Models: In aquatic systems, PCBs are known to partition strongly to sediments and suspended organic matter. cdc.gov Aquatic transport and fate models, often integrated into larger multimedia models, are used to predict the distribution of PCBs in water bodies. The Quantitative Water-Air-Sediment Interaction (QWASI) model, for instance, is a fugacity-based model specifically designed to understand the fate of chemicals in aquatic environments like lakes and rivers. ru.nl Such models simulate processes like advection (transport with water flow), partitioning to sediment, resuspension, and eventual burial, providing estimates of the concentration and persistence of PCB 113 in aquatic systems.

Bioaccumulation and Food Web Models (e.g., Fugacity Models, OMEGA Model)

Bioaccumulation models are essential for predicting how chemical concentrations increase in organisms relative to the environment. These are often linked with food web models to understand biomagnification, the process by which concentrations increase at successively higher trophic levels. wikipedia.orgnih.gov

Fugacity Models: Fugacity, a concept representing a chemical's "escaping tendency" from a phase, is the basis for many environmental fate models. ru.nl Multimedia fugacity models are used to predict the partitioning and accumulation of chemicals like PCBs in various environmental compartments, including biota. These models exist in several levels of complexity (Levels I, II, III, and IV), with Level III models being widely used to describe the non-equilibrium, steady-state distribution of a chemical, and Level IV for non-steady-state conditions. By inputting the physicochemical properties of PCB 113, these models can estimate its concentration in different tissues of an organism and its potential to bioaccumulate. nih.govresearchgate.net

Bioaccumulation and Food Web Models: Various models exist to specifically simulate the transfer of PCBs through food webs. The ACC-HUMAN model, for example, is a mechanistically based, non-steady-state bioaccumulation model that can predict the PCB body burden in humans based on dietary and inhalation exposure scenarios. nih.govnih.gov This model considers agricultural and marine food chains, calculating the chemical's uptake and accumulation in organisms that are key vectors for human exposure. nih.gov It has been used to show that while diet is the dominant exposure source for highly chlorinated PCBs, inhalation can contribute significantly to the body burden of lower-chlorinated congeners. nih.govnih.gov

In response to specific regional contamination, food web models are developed to support management actions. For example, a food web bioaccumulation model was developed for the San Francisco Bay to link PCB concentrations in water and sediment to levels in fish, and further to piscivorous birds and marine mammals. bacwa.org These models use data on the diet of different species and the biomagnification potential of specific congeners to predict concentrations at the top of the food web. bacwa.orgvims.edu

While the prompt specifically mentions the "OMEGA Model," a review of scientific literature does not prominently feature a bioaccumulation or food web model with this specific name for PCB analysis. It is possible this refers to a proprietary, region-specific, or less common model. The term "omega" in the context of PCBs more commonly appears in studies of contamination in omega-3 fatty acid supplements. wikipedia.org

Structure-Activity Relationships (SARs) for Environmental Fate and Toxicological Prediction

Quantitative Structure-Activity Relationships (QSARs) are predictive models that correlate the structural or physical properties of a chemical with its biological activity or environmental fate. ecetoc.orgtandfonline.com For PCBs, QSARs are invaluable tools for predicting the properties of individual congeners like PCB 113 without the need for extensive testing of all 209 variants. nih.gov

The fundamental principle of QSAR is that the behavior of a chemical is determined by its molecular structure. tandfonline.com For PCB 113, key structural descriptors include the number of chlorine atoms (five) and their specific positions on the biphenyl (B1667301) rings (2,3,3',5',6). These features influence properties like:

Lipophilicity (Log Kow): The high lipophilicity of pentachlorobiphenyls, predicted by QSARs, is a primary driver of their bioaccumulation in fatty tissues. nih.gov

Molecular Geometry: The number of chlorine atoms in the ortho positions (positions 2, 2', 6, and 6') dictates the planarity of the molecule. PCB 113 has two ortho chlorines (at positions 2 and 6), forcing the two phenyl rings out of a planar configuration. This "non-planar" structure is a critical determinant of its toxicological pathway, generally preventing it from binding to the aryl hydrocarbon receptor (AhR) and exhibiting "dioxin-like" toxicity. wikipedia.org

Metabolism and Persistence: QSAR models can predict the susceptibility of a congener to metabolism. The presence of adjacent non-chlorinated carbon atoms is a key structural feature that allows for oxidation by cytochrome P450 enzymes. nih.gov The specific chlorine substitution pattern of PCB 113 influences its metabolic pathways and its resulting environmental half-life, which can be estimated by QSAR models. researchgate.net

QSAR models are used to screen for various toxicological endpoints. For PCBs, QSARs have been developed to assess the potential for mutagenesis and carcinogenesis of individual congeners and their metabolites. nih.govmdpi.com By inputting descriptors for PCB 113, these models can generate predictions about its potential to cause adverse health effects, helping to prioritize it for further in-depth toxicological assessment. nih.govnih.govnih.gov

Future Research Directions and Emerging Issues for 2,3,3 ,5 ,6 Pentachlorobiphenyl Studies

Elucidation of Novel Biotransformation Pathways and Metabolite Fate

The biotransformation of PCBs is a complex process that significantly influences their toxicity and potential for risk. nih.gov While it is generally understood that PCB metabolism is a critical step, the specific pathways for many individual congeners, including PCB 105, are not fully elucidated. The metabolism of PCBs is not always a detoxification process; it can lead to the formation of reactive and stable metabolites that have their own toxicological profiles. nih.gov

Future research must focus on identifying the complete metabolic pathways of PCB 105 in various organisms, from microorganisms to mammals. The primary enzymatic system responsible for PCB metabolism is the Cytochrome P-450 (CYP) monooxygenase system, which catalyzes oxidation. researchgate.net This process often begins with the formation of an electrophilic arene oxide intermediate, which can then undergo several transformations. nih.gov

Key areas for investigation include:

Hydroxylated Metabolites (OH-PCBs): These are common metabolites formed via the CYP system. Research is needed to determine the specific OH-PCB metabolites of PCB 105, their rate of formation, and their persistence in tissues. Some OH-PCBs are known to interfere with hormone function. nih.gov

Methylsulfonyl Metabolites (MeSO₂-PCBs): Formed through the mercapturic acid pathway, these metabolites can be highly persistent and have been identified in human tissues. nih.govnih.gov The pathway leading to MeSO₂-PCB 105 needs to be confirmed and its toxicological significance assessed.

Sulfate and Glucuronide Conjugates: Hydroxylated metabolites can be further conjugated to form sulfates and glucuronides, which are typically more water-soluble and facilitate excretion. nih.govresearchgate.net However, the efficiency of these conjugation pathways for PCB 105 metabolites and whether these conjugates can be deconjugated, leading to further exposure, is an important area of study.

The ultimate fate of these metabolites—whether they are excreted, sequestered in tissues like fat and liver, or enter into further biotransformation—is a critical data gap. nih.govnih.gov

Table 1: Key Enzymatic Steps in PCB Biotransformation

| Metabolic Step | Enzyme System Involved | Potential Metabolites Formed from PCB 105 |

| Oxidation | Cytochrome P-450 (CYP) System (e.g., CYP2B, CYP3A) | Arene Oxides, Hydroxylated PCBs (OH-PCBs) |

| Conjugation | UDP-glucuronosyltransferase (UGT) | PCB-glucuronides |

| Conjugation | Sulfotransferase (SULT) | PCB-sulfates |

| Mercapturic Acid Pathway | Glutathione S-transferase (GST) & subsequent enzymes | Methylsulfonyl PCBs (MeSO₂-PCBs) |

Comprehensive Ecotoxicological Profiling of PCB 105 Metabolites

A significant emerging issue is the recognition that PCB metabolites may be as or more toxic than the parent compound. nih.gov Therefore, risk assessments based solely on the parent congener could be misleading. Metabolites such as OH-PCBs and MeSO₂-PCBs might be as persistent as the original PCBs and elicit their own unique toxic effects. nih.gov For example, certain OH-PCBs have been shown to be potent endocrine disruptors, interacting with estrogen receptors. nih.gov

A comprehensive ecotoxicological profile for each major metabolite of PCB 105 is urgently needed. This research should extend beyond acute toxicity to include a range of sublethal endpoints. Key areas for study include: